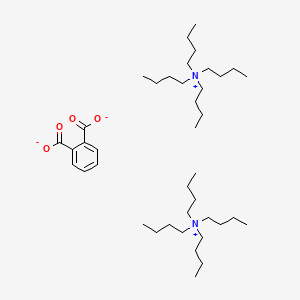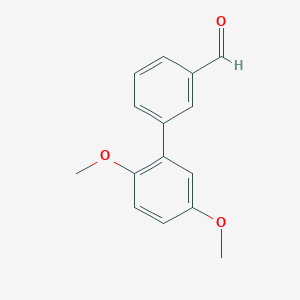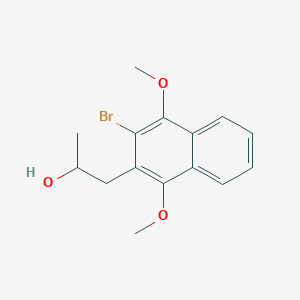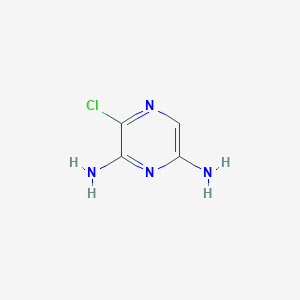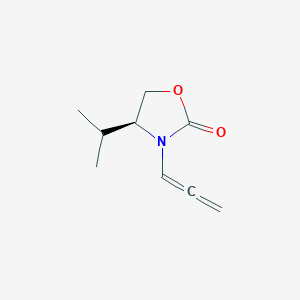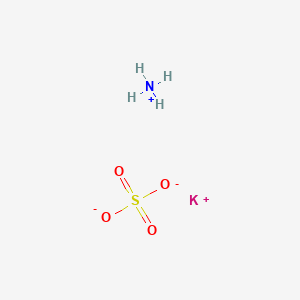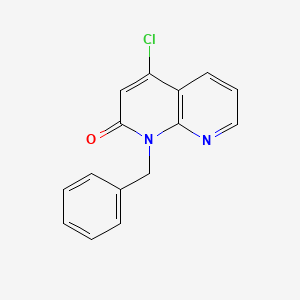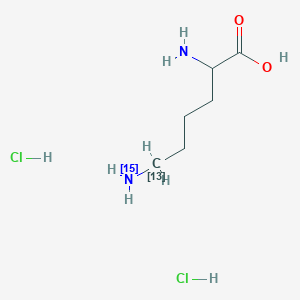![molecular formula C25H24N2O2 B1625628 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 211495-29-3](/img/structure/B1625628.png)
2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, commonly known as BMDP, is a novel psychoactive substance that belongs to the pyridine family. It has recently gained attention due to its potential therapeutic applications in the treatment of various neurological disorders. BMDP has a unique chemical structure, which makes it an interesting subject for scientific research.
Applications De Recherche Scientifique
BMDP has shown potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. It has been found to interact with the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and behavior. BMDP has also been found to have neuroprotective properties, which may make it a useful drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
BMDP acts as a serotonin and dopamine receptor agonist, which means that it binds to these receptors and activates them. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior. BMDP has also been found to have neuroprotective properties, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
BMDP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. BMDP has also been found to reduce oxidative stress and inflammation in the brain, which may make it a useful drug for the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of BMDP.
Avantages Et Limitations Des Expériences En Laboratoire
BMDP has several advantages for lab experiments. It has a unique chemical structure, which makes it an interesting subject for scientific research. BMDP has also been found to have potential therapeutic applications in the treatment of various neurological disorders, which may make it a useful drug for future studies. However, there are also limitations to using BMDP in lab experiments. Its synthesis method is complex, which may make it difficult to obtain pure BMDP. Additionally, more research is needed to fully understand the safety and efficacy of BMDP.
Orientations Futures
There are several future directions for the study of BMDP. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with the serotonin and dopamine receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of BMDP, and to determine its safety and efficacy as a drug. Overall, BMDP has the potential to be a valuable tool for scientific research in the field of neuroscience.
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-6-(2-methoxy-4-phenylmethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-12-13-19(2)27(18)25-11-7-10-23(26-25)22-15-14-21(16-24(22)28-3)29-17-20-8-5-4-6-9-20/h4-16H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTQIXYZTFXJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=N2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514404 | |
| Record name | 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
CAS RN |
211495-29-3 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-[2-methoxy-4-(phenylmethoxy)phenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Imidazo[1,5-a]imidazol-5(6H)-one](/img/structure/B1625553.png)
